molecular formula C28H26N2O5 B11950616 Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate CAS No. 853334-28-8

Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate

Cat. No.: B11950616
CAS No.: 853334-28-8
M. Wt: 470.5 g/mol
InChI Key: UNNBPPYDSAMNPL-UHFFFAOYSA-N
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Description

Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate is a heterocyclic compound featuring an indolizine core substituted with a benzoyl group at position 3, a 4-pyridinyl moiety at position 7, and diisopropyl ester groups at the 1,2-carboxylate positions.

Properties

CAS No.

853334-28-8

Molecular Formula

C28H26N2O5

Molecular Weight

470.5 g/mol

IUPAC Name

dipropan-2-yl 3-benzoyl-7-pyridin-4-ylindolizine-1,2-dicarboxylate

InChI

InChI=1S/C28H26N2O5/c1-17(2)34-27(32)23-22-16-21(19-10-13-29-14-11-19)12-15-30(22)25(24(23)28(33)35-18(3)4)26(31)20-8-6-5-7-9-20/h5-18H,1-4H3

InChI Key

UNNBPPYDSAMNPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C2C=C(C=CN2C(=C1C(=O)OC(C)C)C(=O)C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the benzoyl and pyridinyl groups. Common reagents used in these reactions include benzoyl chloride, pyridine, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzoyl and pyridinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be utilized in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The compound is compared to three analogs (Table 1), focusing on ester groups, substituents, and core heterocycles:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ester Groups Melting Point (°C) Purity Key Spectral Data
Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate (Target) C27H26N2O5 458.5 3-benzoyl, 7-(4-pyridinyl) Diisopropyl Not reported Not reported Not available
Diethyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate C27H23BrN2O5 543.4 3-(4-bromobenzoyl), 7-(4-pyridinyl) Diethyl Not reported Not reported Not available
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C27H25BrN4O5 565.4 3-benzyl, 7-(4-bromophenyl), 8-cyano, 2-oxo Diethyl 223–225 61% <sup>1</sup>H NMR (DMSO): δ 7.45–7.20 (m, 9H), 5.10 (s, 2H), 4.20–4.00 (m, 4H), 3.85 (s, 2H), 1.20 (t, J = 7.0 Hz, 6H)

Analysis of Structural Differences and Implications

In contrast, the diethyl analog in may exhibit faster metabolic clearance due to smaller ester groups.

Substituent Variations: The 4-bromobenzoyl group in introduces steric bulk and electron-withdrawing effects, which could alter binding affinities or reactivity compared to the non-halogenated benzoyl group in the target compound. The tetrahydroimidazopyridine core in is a saturated, non-aromatic system, conferring conformational flexibility distinct from the planar indolizine core.

Functional Group Additions: The 8-cyano and 2-oxo groups in introduce hydrogen-bonding and dipole interactions, which are absent in the indolizine analogs. These groups may influence crystallization behavior, as evidenced by its defined melting point .

Research Findings and Trends

  • Synthetic Feasibility : The tetrahydroimidazopyridine derivative was synthesized in 61% purity, suggesting challenges in isolating highly pure indolizine analogs under similar conditions.
  • Spectroscopic Characterization : <sup>1</sup>H NMR and HRMS data for confirm structural integrity, though analogous data for the target compound are lacking in the reviewed literature.
  • Heterocyclic Diversity : Pyridinyl (target compound) and pyridazine/isoxazole (unlisted analogs from ) substituents demonstrate the role of heterocycles in tuning electronic properties and bioactivity.

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